4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine
Overview
Description
4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring linked to a methoxy-substituted dihydroisoquinoline moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require mild temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of certain receptors, altering their conformation and enhancing or inhibiting their activity. This compound can also influence intracellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-3,4-dihydro-1H-isoquinoline
- 3,4-dihydroisoquinolin-2(1H)-yl derivatives
Uniqueness
What sets 4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine apart is its unique combination of a thiazole ring and a methoxy-substituted dihydroisoquinoline moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-18-13-3-2-11-7-17(5-4-10(11)6-13)8-12-9-19-14(15)16-12/h2-3,6,9H,4-5,7-8H2,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWFDVYQOGQINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)CC3=CSC(=N3)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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